4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl
Overview
Description
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl is a stable nitroxyl radical compound. It is a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is widely used in various chemical and biological applications due to its stability and reactivity with reactive oxygen species (ROS) .
Mechanism of Action
Target of Action
The primary target of 4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl is reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis .
Mode of Action
this compound interacts with its targets, the ROS, by scavenging them . This scavenging action helps to ameliorate oxidative damage in the body .
Biochemical Pathways
The compound affects the oxidative stress pathway. By scavenging ROS, this compound can reduce oxidative stress, which is a key factor in many diseases . The downstream effects include the reduction of oxidative damage in the body .
Pharmacokinetics
It is known that the compound is a stable radical , which suggests that it may have good stability and could potentially be distributed throughout the intracellular and extracellular environments .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of oxidative stress and the amelioration of oxidative damage in the body . This can potentially lead to the alleviation of conditions related to oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of ROS in the environment is a prerequisite for the compound’s action . Additionally, the compound’s stability as a radical suggests that it may be resistant to various environmental conditions .
Biochemical Analysis
Biochemical Properties
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl is known to interact with reactive oxygen species (ROS) in biochemical reactions . This interaction allows it to serve as an indirect monitor for ROS production in biological systems .
Cellular Effects
The high cellular permeability of this compound leads to a significantly greater volume distribution in tissues . This property allows it to influence cell function by interacting with ROS, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with ROS . By reacting with ROS, it can indirectly influence enzyme activity, biomolecular binding interactions, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl can be synthesized through the oxidation of 2,2,6,6-tetramethyl-4-piperidone (4-oxo-TMP) using singlet oxygen (1 O2) in aqueous suspensions . The reaction typically involves the irradiation of titanium dioxide (TiO2) in the presence of 4-oxo-TMP to form the stable paramagnetic product .
Industrial Production Methods
Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl undergoes various types of chemical reactions, including:
Oxidation: Reacts with reactive oxygen species (ROS) to form different oxidation products.
Reduction: Can be reduced to its corresponding hydroxylamine derivative.
Substitution: Participates in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Singlet oxygen (1 O2), titanium dioxide (TiO2) as a catalyst.
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the ROS involved.
Reduction: Hydroxylamine derivative.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl has a wide range of applications in scientific research:
Chemistry: Used as a spin trap in electron paramagnetic resonance (EPR) studies to detect and quantify free radicals.
Biology: Employed in biological studies to monitor ROS production and oxidative stress.
Industry: Utilized in the development of redox-active materials for lithium secondary batteries.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used stable nitroxyl radical with similar applications.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another derivative of TEMPO with hydroxyl functionality.
Uniqueness
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl is unique due to its specific isotopic labeling with nitrogen-15, which makes it particularly useful in NMR spectroscopy and other isotopic studies . This isotopic labeling provides additional insights into the compound’s behavior and interactions in various chemical and biological systems .
Properties
InChI |
InChI=1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3/i10+1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGDRFHJFJRSFY-DETAZLGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1[O])(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)CC([15N]1[O])(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745838 | |
Record name | [2,2,6,6-Tetramethyl-4-oxo(~15~N)piperidin-1-yl]oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80404-14-4 | |
Record name | [2,2,6,6-Tetramethyl-4-oxo(~15~N)piperidin-1-yl]oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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